5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 g/mol . This compound is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include and , which can react with the benzoyl chloride group to form amides and esters, respectively.
Oxidation and Reduction: Potential reagents include like and like .
Major Products
Scientific Research Applications
Chemistry
Biology
Medicine
- Potential applications in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates .
Industry
Mechanism of Action
The mechanism of action for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reactivity is crucial for its applications in organic synthesis and proteomics research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to similar compounds. Its benzoyl chloride group makes it particularly useful for forming covalent bonds with nucleophiles, a property that is leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAGTJAPGJNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.